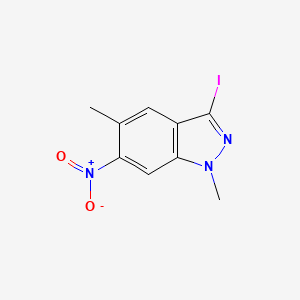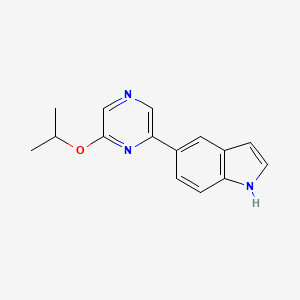
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological studies. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazine ring is known for its electron-deficient nature, which can influence the reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazine ring is replaced by the isopropoxy group.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Indole and Pyrazine Rings: The final step involves coupling the indole and pyrazine rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo substitution reactions. For example, electrophilic substitution can occur at the indole ring, while nucleophilic substitution can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted indole and pyrazine derivatives, depending on the reagents used.
Scientific Research Applications
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole would depend on its specific biological target. Generally, the compound could interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole ring is known to interact with various biological targets, while the pyrazine ring can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(6-methoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-(6-ethoxy-pyrazin-2-yl)-1H-indole: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-(6-propoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole lies in the specific combination of the indole and pyrazine rings, along with the isopropoxy group
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H15N3O/c1-10(2)19-15-9-16-8-14(18-15)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H3 |
InChI Key |
WDPNZSVOCJSMIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
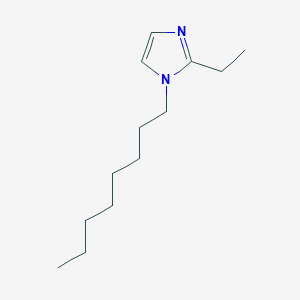
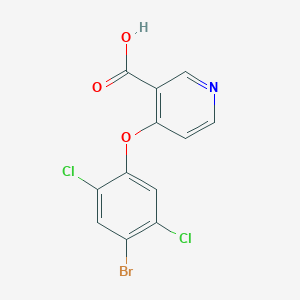

![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
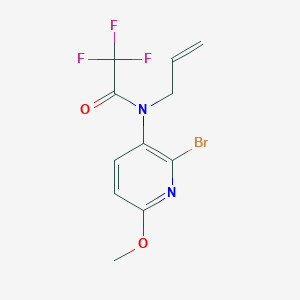
![[2-(Dioctadecylamino)-2-oxoethoxy]acetic acid](/img/structure/B8580837.png)
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
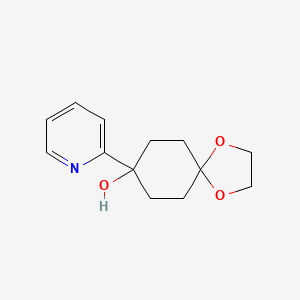
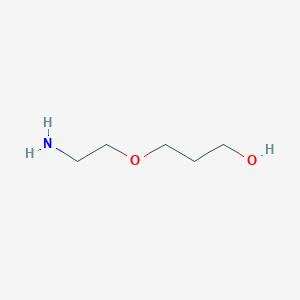
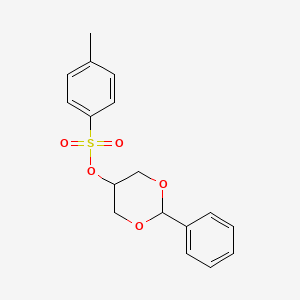
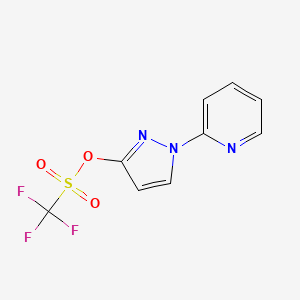
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
